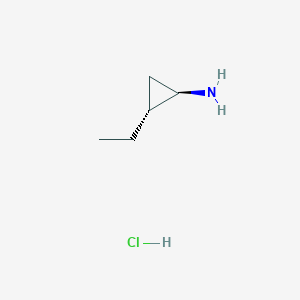

trans-2-Ethyl-cyclopropylamine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trans-2-substituted-cyclopropylamines involves high diastereoselectivity and utilizes readily available α-chloroaldehydes. The reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product .

Molecular Structure Analysis

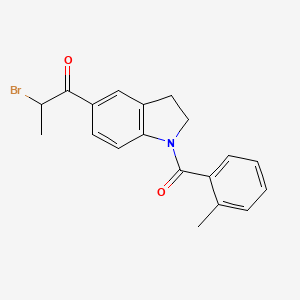

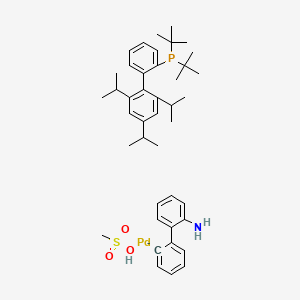

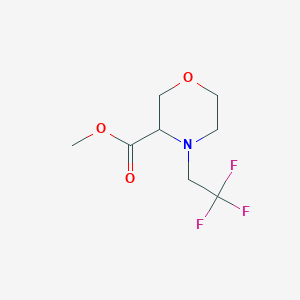

The molecular structure of trans-2-Ethyl-cyclopropylamine hydrochloride consists of a cyclopropane ring with an ethyl substituent. The chlorine atom is attached to the nitrogen atom. The stereochemistry is trans, resulting in a chiral center .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

- Synthesis of Cyclopropylamines: Cyclopropylamines, including trans-2-ethyl-cyclopropylamine hydrochloride, are synthesized from α-chloroaldehydes and are prevalent in pharmaceuticals and agrochemicals. This synthesis shows high diastereoselectivity and involves trapping of an electrophilic zinc homoenolate with an amine followed by ring closure. These compounds have been observed to undergo isomerization in the presence of zinc halide salts (West et al., 2019).

Biological and Chemical Properties

- MAO Inhibitor Activity: Certain cyclopropylamine derivatives have been found to inhibit monoamine oxidase (MAO) activity, a trait relevant for antidepressant drugs. These compounds affect serotonin, tyramine, phenethylamine, and tryptamine oxidation (Fuller, 1968).

- Enzymatic Interactions: Cyclopropylamine derivatives interact with enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant for treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

- Antitumor Properties: Certain trans-amine-amidine-Pt(II) complexes, incorporating cyclopropylamine structures, have demonstrated antitumor activity, with potential applications in cancer chemotherapy (Marzano et al., 2010).

- Pharmacological Effects: Studies have shown pharmacological effects of cyclopropylamine derivatives, such as modulation of neurotransmitter levels and potential use as antidepressants (Khan et al., 2013).

Chemical Reactions and Modifications

- Ring Formation and Modifications: Trans-2-(Trifluoromethyl)cyclopropylamine, a relative of this compound, was synthesized through a key step of high-yielding cyclopropane ring formation, showcasing the chemical flexibility and modification potential of these compounds (Yarmolchuk et al., 2012).

Eigenschaften

IUPAC Name |

(1R,2R)-2-ethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVAOVMNBZPCHZ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)